(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Enzymatic synthesis imine reductase enantioselectivity

Late-stage chiral resolution in tofacitinib synthesis proceeds with only ~62% yield, introducing the inactive (3S,4S)-enantiomer (Tofacitinib Impurity 5) that must be controlled at ≤0.10% per ICH Q3A. • Supplied as the (3R,4R)-dihydrochloride salt with certified chemical purity ≥98% and chiral purity ≥98% ee, eliminating costly late-stage resolution. • Pre-qualified stereochemistry ensures direct condensation with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine without epimerization. • Available from gram to kilogram scale with full CoA (HPLC, NMR, MS, chiral HPLC).

Molecular Formula C14H23ClN2
Molecular Weight 254.80 g/mol
CAS No. 1062580-52-2
Cat. No. B591680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
CAS1062580-52-2
Molecular FormulaC14H23ClN2
Molecular Weight254.80 g/mol
Structural Identifiers
SMILESCC1CCN(CC1NC)CC2=CC=CC=C2.Cl
InChIInChI=1S/C14H22N2.ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;/h3-7,12,14-15H,8-11H2,1-2H3;1H/t12-,14+;/m1./s1
InChIKeyFVRZQLQXDPJADE-OJMBIDBESA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride: Chiral Intermediate for Tofacitinib


(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS 1062580-52-2) is the hydrochloride salt of a chiral 3-aminopiperidine building block. It possesses the cis configuration with specific (3R,4R) stereochemistry at the two contiguous chiral centers on the piperidine ring . This compound is widely recognized as the penultimate intermediate in the synthesis of tofacitinib citrate, a Janus kinase inhibitor approved for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis [1]. The dihydrochloride salt form (MF: C₁₄H₂₄Cl₂N₂, MW: 291.26) is a white to off-white crystalline solid with a melting point of 249–251 °C, providing superior handling and storage characteristics compared to the free base [2]. Commercial specifications routinely cite purity ≥98%, with some sources offering >99.8% purity grades .

Why Generic Analogs Cannot Replace This Intermediate


The cis-(3R,4R) stereochemistry is not a minor structural nuance; it is a critical determinant of downstream bioactivity. Tofacitinib's JAK3 inhibitory activity is exquisitely dependent on the absolute configuration of the 4-methyl-3-(methylamino)piperidin-1-yl moiety [1]. The (3S,4S) enantiomer is pharmacologically inactive and is classified as a specified impurity (Tofacitinib Impurity 5) requiring rigorous control . Furthermore, the racemic mixture cannot be used directly because the classical resolution via hydrochloride salt formation proceeds with only ~62% yield, significantly eroding process economics [2]. Substitution with the trans diastereomer—which is a synthetic precursor to the inactive (3R,4S)-tofacitinib stereoisomer—leads to a compound with entirely different kinase selectivity profiles [3]. Thus, procurement of the single-enantiomer (3R,4R) dihydrochloride salt, with certified chemical and chiral purity, is a non-negotiable quality gate for any tofacitinib development or generic manufacturing program.

Quantitative Differentiation Evidence


Enzymatic Resolution Yield and Stereoselectivity

In a 2022 study employing enantiocomplementary imine reductases for dynamic kinetic resolution–reductive amination, the (3R,4R)-enantiomer was obtained in 83% isolated yield with 97% ee and >99:1 dr, while the (3S,4S)-enantiomer was obtained in 91% yield with >99% ee and >99:1 dr . This demonstrates that both enantiomers are accessible with high stereochemical fidelity; however, only the (3R,4R) form provides the correct stereochemistry for subsequent conversion to pharmacologically active tofacitinib. Procurement of the pre-resolved (3R,4R) dihydrochloride salt eliminates the need for end-of-synthesis chiral separation.

Enzymatic synthesis imine reductase enantioselectivity tofacitinib intermediate

Chiral Purity: Dihydrochloride Salt vs Racemic Mixture

The optically pure (3R,4R) free base exhibits a specific optical rotation of +61.1° (c=1, CHCl₃) . In contrast, the racemic cis mixture shows no optical activity. The dihydrochloride salt derived from the resolved (3R,4R)-amine retains the chiral integrity and provides a crystalline solid with a sharp melting point (249–251 °C) that serves as a convenient identity and purity check [1]. Commercial sources report chiral purity of 98.0% for the acetate salt and ≥98% for the dihydrochloride salt [2].

Chiral purity optical rotation resolution tofacitinib impurity

Solid-State Handling: Salt vs Free Base

The free base (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (CAS 477600-70-7) is a liquid at 20 °C with a boiling point of 302.6 °C and flash point of 107.4 °C, requiring liquid handling and presenting volatility concerns . The dihydrochloride salt (CAS 1062580-52-2) is a white to off-white crystalline solid with a melting point of 249–251 °C (decomposition >252 °C), enabling precise weighing, reduced hygroscopicity, and long-term storage at 2–8 °C under inert atmosphere [1]. The salt form also avoids the amine odor and oxidative discoloration commonly observed with the free base.

Solid form melting point storage stability process handling

Process Yield: Modern vs Classical Resolution

The classical resolution of racemic 1-benzyl-N,4-dimethylpiperidin-3-amine via hydrochloride salt formation with (+)-Phencyphos delivers only ~62% yield, a major bottleneck for industrial production [1]. The improved process disclosed in US 2022/0144774 employs dibenzoyl-L-tartaric acid resolution of methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate, followed by reduction to the (3R,4R)-amine. While the overall yield of the acetate salt in the exemplified procedure is 46.9%, the chiral purity reaches 98.0% [2]. Critically, sourcing the pre-resolved (3R,4R)-dihydrochloride salt directly from qualified vendors circumvents the entire resolution step, enabling the buyer to bypass a process that inherently loses ≥38% of material.

Resolution yield dibenzoyl-L-tartaric acid process economics tofacitinib

Stereochemical Fidelity to Active Tofacitinib

Tofacitinib citrate (CP-690,550) requires the cis-(3R,4R) configuration at the piperidine ring for JAK3 inhibitory activity [1]. The (3S,4S) enantiomer (CAS 1354621-59-2) is an inactive impurity, while the trans-(3R,4S) diastereomer (CAS 1431697-80-1) yields (3R,4S)-tofacitinib, which exhibits a distinct kinase selectivity profile targeting STE7 and STE20 subfamily kinases rather than JAK3 [2]. The dihydrochloride salt of the (3R,4R)-amine ensures diastereomeric purity (cis configuration) and enantiomeric purity in a single, analytically confirmed package. Commercial specifications typically include HPLC purity ≥98% and chiral HPLC to confirm enantiomeric excess .

Diastereomer tosylate impurity tofacitinib cis configuration

Optimal Application Scenarios


Generic Tofacitinib Citrate API Manufacturing

The dihydrochloride salt serves as the immediate precursor for tofacitinib citrate synthesis. After neutralization to the free base, the (3R,4R)-amine undergoes condensation with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, followed by debenzylation and cyanoacetylation to yield tofacitinib free base, which is subsequently converted to the citrate salt [1]. The pre-qualified chiral purity (≥98% ee) and chemical purity (≥98%) of the dihydrochloride salt eliminate the need for chiral resolution at late synthetic stages, which is known to proceed with yields as low as 62% [2].

Tofacitinib Impurity Reference Standard Preparation

The (3R,4R)-dihydrochloride salt is used as a starting material to prepare and characterize process-related impurities, particularly the (3S,4S)-enantiomer (Tofacitinib Impurity 5, CAS 1354621-59-2) and the des-benzyl analogs [1]. The availability of high-purity (3R,4R) material (up to 99.88% per certain vendors [2]) enables accurate quantification of these impurities at the 0.10% threshold, supporting ANDA filings and ICH Q3A compliance.

Enzymatic Process Development and Biocatalyst Screening

The defined (3R,4R) stereochemistry has made this compound a benchmark substrate for developing novel biocatalytic routes to chiral amines. Recent advances in imine reductase (IRED) engineering have demonstrated the stereocomplementary synthesis of both (3R,4R) and (3S,4S) enantiomers with >99:1 dr and up to 91% yield, using the racemic ketone as a starting material [1]. The pure (3R,4R) dihydrochloride salt serves as an authentic analytical reference for screening campaigns seeking to improve upon the 83% yield and 97% ee achieved with current IRED variants.

SAR Studies on JAK-Selective Inhibitors

The chiral 3-amino-4-methylpiperidine scaffold is a privileged motif in kinase inhibitor design. The (3R,4R) dihydrochloride salt provides a versatile intermediate for late-stage diversification through N-arylation, N-sulfonylation, or reductive amination with various pyrrolopyrimidine and related heterocycles, enabling the exploration of JAK isoform selectivity beyond tofacitinib [1]. Procurement in high-purity salt form ensures that observed SAR trends are not confounded by stereochemical impurities.

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